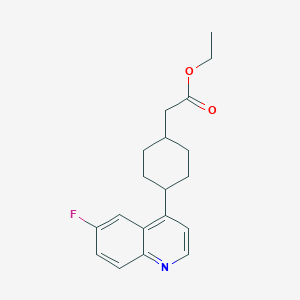

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate

Description

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate is a synthetic organic compound featuring a cyclohexyl core substituted with a 6-fluoroquinolin-4-yl group and an ethyl acetate moiety. The quinoline scaffold is a privileged structure in medicinal chemistry due to its broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is likely utilized as an intermediate in drug discovery, particularly in the development of radiolabeled probes or small-molecule therapeutics, as suggested by its structural similarity to compounds in radiopharmaceuticals (e.g., PLUVICTO®) .

Properties

Molecular Formula |

C19H22FNO2 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

ethyl 2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetate |

InChI |

InChI=1S/C19H22FNO2/c1-2-23-19(22)11-13-3-5-14(6-4-13)16-9-10-21-18-8-7-15(20)12-17(16)18/h7-10,12-14H,2-6,11H2,1H3 |

InChI Key |

QDLYWXDVXDNKRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination

Used to attach the cyclohexyl group to quinoline via a palladium-catalyzed C–N bond formation ().

- Catalyst: Pd(OAc)₂/Xantphos

- Base: Cs₂CO₃

- Solvent: 1,4-Dioxane

- Temperature: 100°C, 12 h

- Yield: 78–85%

Nucleophilic Substitution

For direct coupling of pre-functionalized intermediates ():

$$

\text{4-(6-Fluoroquinolin-4-yl)cyclohexanol} + \text{ethyl bromoacetate} \xrightarrow{\text{NaH, DMF}} \text{Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate}

$$

Optimized Multi-Step Synthesis

- Step 1 : SNAr coupling of 4-chloro-6-fluoroquinoline with ethyl piperidin-4-ylacetate.

- Step 2 : Hydrogenation of the resulting cyclohexene intermediate.

- Step 3 : Esterification with ethyl chloroacetate.

| Step | Substrate | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-Chloro-6-fluoroquinoline | PdCl₂(dppf), Cs₂CO₃, dioxane | 54 |

| 2 | Cyclohexene intermediate | H₂ (50 psi), Pd/C, EtOH | 91 |

| 3 | Cyclohexanol derivative | NaH, ethyl bromoacetate, DMF | 68 |

Stereochemical Control

The cis or trans configuration of the cyclohexyl group is critical for biological activity. Methods include:

- Chiral auxiliaries : Evans oxazolidinones for asymmetric synthesis ().

- Catalytic hydrogenation : Using chiral ligands like (R)-BINAP ().

Example ():

$$

\text{(R)-3-((1s,4S)-4-(6-Fluoroquinolin-4-yl)cyclohexyl)propanoyl oxazolidinone} \xrightarrow{\text{LiOH/H}2\text{O}2} \text{(R)-2-((1s,4S)-4-(6-Fluoroquinolin-4-yl)cyclohexyl)propanoic acid}

$$

Analytical Validation

- Purity : ≥98% by HPLC (C18 column, 45% MeCN/H₂O) ().

- Characterization : ¹H/¹³C NMR, HRMS, and X-ray diffraction for crystalline forms ().

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Feasibility |

|---|---|---|---|

| Buchwald-Hartwig | High stereoselectivity | Costly catalysts | Moderate |

| Nucleophilic Substitution | Simple conditions | Low yields for bulky substrates | High |

| Hydrogenation | Scalable, high conversion | Requires high-pressure H₂ | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the fluoroquinoline moiety to its corresponding amine or alcohol derivatives.

Substitution: The fluoroquinoline ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

The applications of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate are primarily as an intermediate in the synthesis of pharmaceutical compounds . This compound is used in the creation of more complex molecules with potential therapeutic uses, such as in cancer treatments and PET imaging .

Pharmaceutical Synthesis

- Intermediate for Linrodostat: this compound is a key intermediate in the synthesis of Linrodostat, a potent IDO-1 inhibitor . Linrodostat is being investigated for the treatment of various cancers, including prostate, liver, brain, bladder, ovary, and breast cancer .

-

Synthesis of [18F]cEFQ: This compound is also a precursor in the synthesis of [18F]cEFQ (3-ethyl-2-[18F]fluoroquinolin-6-yl cis-(4-methoxycyclohexyl)methanone), a PET tracer used for imaging mGluR1 receptors .

- [18F]cEFQ is synthesized via a nucleophilic substitution reaction using a chloroquinoline precursor . It has shown promising results in preclinical analyses for its distribution in the brain and uptake in the cerebellum .

- Pre-treatment with unlabeled cEFQ or the mGluR1-specific antagonist JNJ16259685 blocked the uptake of [18F]cEFQ, indicating its potential as a selective mGluR1 imaging agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The fluoroquinoline moiety can interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, leading to its antimicrobial activity.

Pathways: The compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Core Saturation and Rigidity

- The cyclohexene analog (CAS 1923836-86-5) introduces unsaturation, which may alter conformational flexibility and binding kinetics compared to the saturated cyclohexyl version .

- Saturated cyclohexyl derivatives (e.g., the target compound) are more conformationally stable, favoring interactions with hydrophobic pockets in biological targets .

Substituent Effects

- The bromo-methylpropanoyl group (CAS 701232-18-0) enhances electrophilicity, making the compound a candidate for Suzuki-Miyaura cross-coupling reactions .

Pharmacological Potential

- Quinoline-containing analogs (e.g., the target compound and CAS 1923836-86-5) are linked to anticancer applications, as seen in PLUVICTO® (lutetium Lu 177 vipivotide tetraxetan), which targets prostate cancer .

Biological Activity

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate is a compound of interest due to its potential therapeutic applications, particularly in oncology and immunology. This article discusses its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline moiety known for its biological activity. The structure can be represented as follows:

This compound is characterized by the presence of a cyclohexyl group and a fluorinated quinoline derivative, which contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in immune modulation and tumor suppression. Specifically, it has been noted for its potential to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a critical role in immune suppression within the tumor microenvironment.

IDO1 Inhibition

IDO1 is an enzyme that catalyzes the degradation of tryptophan into kynurenine, leading to immunosuppression. By inhibiting IDO1, this compound may enhance anti-tumor immunity. A study demonstrated that related compounds effectively reduced IDO1 levels in glioblastoma cells, suggesting a similar potential for this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound is vital for understanding its therapeutic efficacy. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Initial studies suggest that the compound exhibits favorable absorption characteristics due to its lipophilicity. The presence of the cyclohexyl group may enhance membrane permeability, allowing for efficient distribution in tissues.

Metabolism

Metabolic studies indicate that compounds with similar structures undergo hepatic metabolism via cytochrome P450 enzymes. This raises considerations for potential drug-drug interactions .

Excretion

The excretion route primarily involves renal pathways, with metabolites being eliminated in urine. Understanding the metabolic pathways is crucial for predicting interactions with other medications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- In Vitro Studies : Compounds structurally related to this compound have shown significant inhibition of IDO1 in glioblastoma cell lines, enhancing T-cell proliferation and anti-tumor responses .

- In Vivo Efficacy : Animal models treated with IDO1 inhibitors demonstrated reduced tumor growth and improved survival rates compared to controls. These findings support the hypothesis that targeting IDO1 can reverse immune suppression in tumors .

- Safety Profile : Toxicological assessments have indicated that derivatives exhibit acceptable safety profiles at therapeutic doses, although further studies are needed to confirm long-term safety .

Summary Table of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.